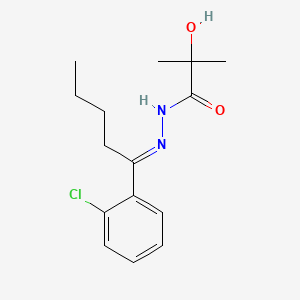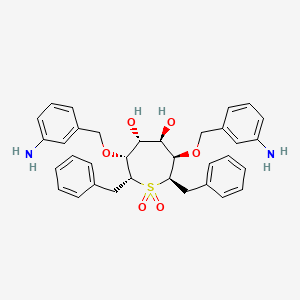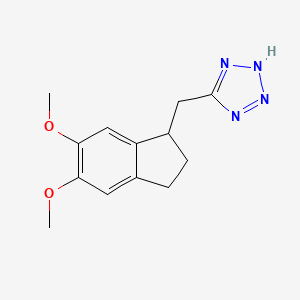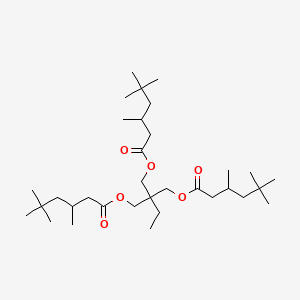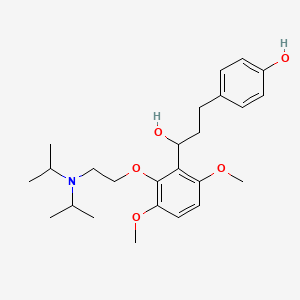
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a cyclohexyl group and a dimethylamino moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of 2-(hexyloxy)phenol with phosgene to form the corresponding chloroformate, which is then reacted with cyclohexylamine to yield the carbamic acid ester.
Introduction of the Dimethylamino Group: The ester is then reacted with formaldehyde and dimethylamine to introduce the dimethylamino group, forming the final ester.
Formation of the Hydrochloride Salt: The final ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure.
Purification Steps: Techniques like recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-(hexyloxy)phenol and the corresponding carbamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Altered functional groups leading to different structural analogs.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Carbamic acid, phenyl-, methyl ester
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-((dimethylamino)methyl)cyclohexyl ester, hydrochloride is unique due to its specific structural features, such as the hexyloxyphenyl group and the dimethylamino moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
113873-73-7 |
|---|---|
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
[1-[(dimethylamino)methyl]cyclohexyl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-4-5-6-12-17-26-20-14-9-8-13-19(20)23-21(25)27-22(18-24(2)3)15-10-7-11-16-22;/h8-9,13-14H,4-7,10-12,15-18H2,1-3H3,(H,23,25);1H |
Clave InChI |
IFHHZCRXPJAKRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)OC2(CCCCC2)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



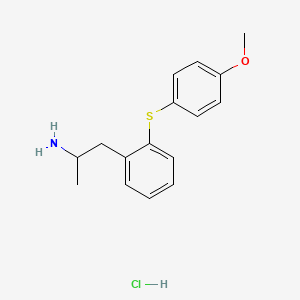
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
